molecular formula C14H10O2 B14082749 2,3-Anthracenediol CAS No. 64817-81-8

2,3-Anthracenediol

Cat. No.: B14082749
CAS No.: 64817-81-8
M. Wt: 210.23 g/mol
InChI Key: SQDFOJVTBNMUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Anthracenediol, also known as anthracene-2,3-diol, is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene, which consists of three linearly fused benzene rings. This compound is characterized by the presence of two hydroxyl groups attached to the second and third positions of the anthracene ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Anthracenediol can be achieved through various methods. One common approach involves the hydroxylation of anthracene using oxidizing agents. For instance, the reaction of anthracene with hydrogen peroxide in the presence of a catalyst can yield this compound . Another method involves the use of metal-catalyzed reactions with alkynes to construct the anthracene framework .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroxylation processes. These processes often utilize cost-effective and readily available reagents to ensure economic viability. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Anthracenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Anthracenediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Anthracenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxyanthracene
  • 9,10-Anthracenediol
  • 1,4-Naphthoquinone
  • Hystazarin

Uniqueness

2,3-Anthracenediol is unique due to the specific positioning of its hydroxyl groups on the anthracene ring system. This positioning imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to other similar compounds, this compound exhibits unique reactivity and interaction profiles, which are valuable in various scientific and industrial contexts .

Biological Activity

2,3-Anthracenediol, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its diverse biological activities, particularly in the context of mutagenicity and carcinogenicity. This article synthesizes current research findings, highlighting the compound's biological effects, mechanisms of action, and potential therapeutic implications.

  • Chemical Formula : C14_{14}H10_{10}O2_2
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 12079911

Biological Activity Overview

This compound is primarily studied for its mutagenic and carcinogenic properties. Research indicates that it can form DNA adducts, which are critical in understanding its role in cancer development.

Mutagenicity and Carcinogenicity

  • DNA Adduct Formation : The compound forms covalent bonds with nucleophilic sites on DNA bases, leading to mutations. Studies have shown that the bay region of PAHs like anthracene is particularly reactive, resulting in significant mutagenic activity .
  • Tumor Initiation Studies : In animal models, specifically mice, this compound has been demonstrated to initiate tumors when applied topically or administered systemically. For instance, studies indicated that doses of 50 nmol resulted in a significant incidence of skin tumors .
  • Comparison with Other PAHs : The tumorigenic potential of this compound is comparable to other PAHs such as benzo[a]pyrene, which is known for its high carcinogenicity. The biological activity of these compounds often correlates with their ability to form DNA adducts .

The mechanisms through which this compound exerts its biological effects include:

  • Metabolic Activation : The compound undergoes metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA .
  • Oxidative Stress Induction : It has been suggested that the compound may induce oxidative stress in cells, contributing to cellular damage and mutation .

Table 1: Summary of Key Studies on this compound

Study ReferenceMethodologyFindings
Tumor initiation in miceInduced skin tumors; dose-dependent response observed.
DNA adduct formation analysisConfirmed covalent binding to DNA; highlighted the role of bay region reactivity.
Metabolic studies in MycobacteriumDemonstrated microbial metabolism of PAHs including this compound; implications for biodegradation.

Therapeutic Implications

Despite its recognized toxicity and potential for carcinogenesis, there is ongoing research into the therapeutic applications of this compound derivatives. Some studies suggest that modified structures may exhibit anti-cancer properties by targeting specific pathways involved in tumor growth and progression.

Properties

CAS No.

64817-81-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

anthracene-2,3-diol

InChI

InChI=1S/C14H10O2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-8,15-16H

InChI Key

SQDFOJVTBNMUSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.